molecular formula C9H15ClN4 B1418747 N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride CAS No. 1185312-44-0

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

Cat. No. B1418747
M. Wt: 214.69 g/mol
InChI Key: HKCTVZMKHJIONA-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride, also known as NPPH, is a small molecule drug candidate that has been studied for its potential applications in a variety of scientific research settings. This molecule is a derivative of pyrimidine and is composed of a nitrogen-containing heterocyclic ring, a piperidine ring, and a hydrochloride ion. NPPH has been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities. It has also been studied as a potential neuroprotective agent and for its ability to modulate the activity of certain enzymes.

Scientific Research Applications

  • Antibacterial Activity : N-(Piperidin-3-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, research by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the synthesis of piperidine containing pyrimidine imines and their antibacterial effectiveness. Similarly, the antibacterial activity of isoindoline-1, 3-diones derivatives was also investigated by Merugu, Ramesh, and Sreenivasulu (2010).

  • Hypoglycemic Agents : Compounds like ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, a derivative of N-(Piperidin-3-yl)pyrimidin-2-amine, have been identified as potent hypoglycemic agents, activating both glucokinase (GK) and PPARγ. This was highlighted in a study by Song et al. (2011).

  • GPR119 Agonists : Derivatives of N-(Piperidin-3-yl)pyrimidin-2-amine have been used in the discovery and optimization of GPR119 agonists. A study by Kubo et al. (2021) explored this in depth, focusing on enhancing GPR119 agonist activity.

  • Anti-Angiogenic and DNA Cleavage Studies : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, as found in research by Kambappa et al. (2017).

  • Enantioselective Synthesis of Substituted Piperidines : The asymmetric formation of carbon-carbon bonds in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes has been explored, providing routes to substituted piperidines and pyrimidinones. This was investigated by Johnson et al. (2002).

  • Preparation of Deoxycytidine Kinase Inhibitors : The synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in deoxycytidine kinase inhibitors, was studied by Zhang et al. (2009).

  • Antitumor Activity of 4-Aminopiperidine Derivatives : Research by Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential as low molecular weight Hsp70 inhibitors in cancer therapy.

  • Sigma-1 Receptor Antagonists for Neuropathic Pain : The synthesis and evaluation of pyrimidine-based sigma-1 receptor antagonists for treating neuropathic pain were explored by Lan et al. (2014).

properties

IUPAC Name

N-piperidin-3-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCTVZMKHJIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671576
Record name N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

CAS RN

1185312-44-0
Record name N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
CDK7 has emerged as an exciting target in oncology due to its roles in two important processes that are misregulated in cancer cells: cell cycle and transcription. This report describes …
Number of citations: 26 pubs.acs.org

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